molecular formula C30H26N6O6 B10959782 N-{3-[1-((E)-2-{(E)-4-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxo-2-butenoyl}hydrazono)ethyl]phenyl}-2-furamide

N-{3-[1-((E)-2-{(E)-4-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxo-2-butenoyl}hydrazono)ethyl]phenyl}-2-furamide

Cat. No.: B10959782
M. Wt: 566.6 g/mol
InChI Key: OIWLUTIRBBCGRL-VZAODVRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-((E)-2-{(E)-4-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxo-2-butenoyl}hydrazono)ethyl]phenyl}-2-furamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as furan rings, hydrazone linkages, and amide bonds. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-((E)-2-{(E)-4-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxo-2-butenoyl}hydrazono)ethyl]phenyl}-2-furamide typically involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes:

    Formation of the Furylcarbonyl Intermediate: The synthesis begins with the preparation of the 2-furylcarbonyl intermediate through the reaction of furan with an appropriate acylating agent under acidic conditions.

    Amidation Reaction: The intermediate is then reacted with an amine to form the furylcarbonyl amide.

    Hydrazone Formation: The furylcarbonyl amide is further reacted with hydrazine to form the hydrazone linkage.

    Condensation Reaction: The final step involves the condensation of the hydrazone with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-((E)-2-{(E)-4-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxo-2-butenoyl}hydrazono)ethyl]phenyl}-2-furamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of furylcarbonyl oxides.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-{3-[1-((E)-2-{(E)-4-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxo-2-butenoyl}hydrazono)ethyl]phenyl}-2-furamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[1-((E)-2-{(E)-4-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxo-2-butenoyl}hydrazono)ethyl]phenyl}-2-furamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[1-((E)-2-{(E)-4-[2-((E)-1-{3-[(2-Thienylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxo-2-butenoyl}hydrazono)ethyl]phenyl}-2-thienamide
  • N-{3-[1-((E)-2-{(E)-4-[2-((E)-1-{3-[(2-Pyridylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxo-2-butenoyl}hydrazono)ethyl]phenyl}-2-pyridamide

Uniqueness

N-{3-[1-((E)-2-{(E)-4-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxo-2-butenoyl}hydrazono)ethyl]phenyl}-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H26N6O6

Molecular Weight

566.6 g/mol

IUPAC Name

(E)-N,N'-bis[(E)-1-[3-(furan-2-carbonylamino)phenyl]ethylideneamino]but-2-enediamide

InChI

InChI=1S/C30H26N6O6/c1-19(21-7-3-9-23(17-21)31-29(39)25-11-5-15-41-25)33-35-27(37)13-14-28(38)36-34-20(2)22-8-4-10-24(18-22)32-30(40)26-12-6-16-42-26/h3-18H,1-2H3,(H,31,39)(H,32,40)(H,35,37)(H,36,38)/b14-13+,33-19+,34-20+

InChI Key

OIWLUTIRBBCGRL-VZAODVRSSA-N

Isomeric SMILES

C/C(=N\NC(=O)/C=C/C(=O)N/N=C(/C1=CC(=CC=C1)NC(=O)C2=CC=CO2)\C)/C3=CC(=CC=C3)NC(=O)C4=CC=CO4

Canonical SMILES

CC(=NNC(=O)C=CC(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C2=CC=CO2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.